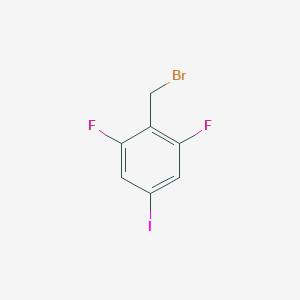
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-difluoro-5-iodobenzene typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and light conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method ensures better control over reaction conditions and yields higher purity products. The use of solvents like acetone or acetonitrile can facilitate the reaction and improve the overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the bromomethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives or dehalogenated products.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1,3-difluoro-5-iodobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple halogen atoms on the benzene ring makes it highly reactive towards nucleophiles. The bromomethyl group can act as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- 2-Bromomethyl-1,3-difluorobenzene
- 2-Iodomethyl-1,3-difluorobenzene
Uniqueness
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various synthetic applications .
Propiedades
Fórmula molecular |
C7H4BrF2I |
|---|---|
Peso molecular |
332.91 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4BrF2I/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 |
Clave InChI |
HTZXDWWZDDAXCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CBr)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


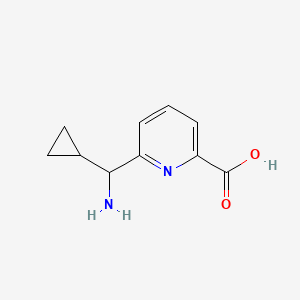

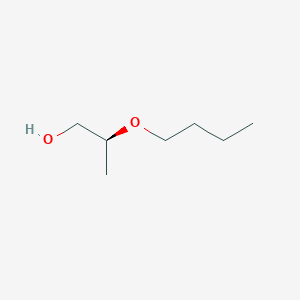


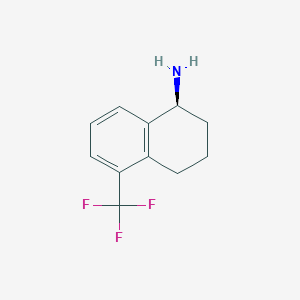
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
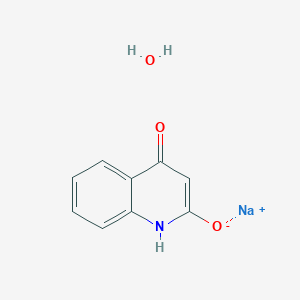
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
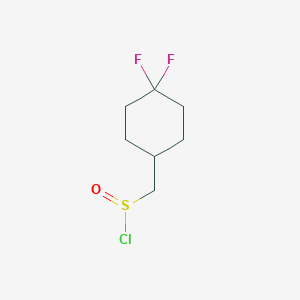

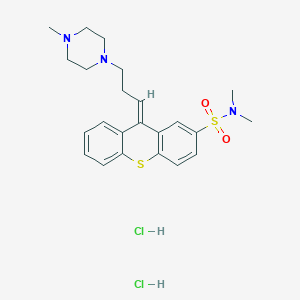
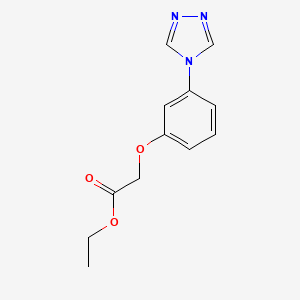
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
